molecular formula C13H12Cl2N4O2 B13874233 [(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate

[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate

Cat. No.: B13874233
M. Wt: 327.16 g/mol
InChI Key: IMHCMTRHCJJHJP-UHFFFAOYSA-N
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Description

[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate: is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: [(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms replacing chlorine.

    Substitution: Substituted derivatives with new functional groups replacing chlorine.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: [(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its dual chlorine substitution and pyrazole ring make it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C13H12Cl2N4O2

Molecular Weight

327.16 g/mol

IUPAC Name

[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H12Cl2N4O2/c1-8-11(12(15)19(2)18-8)7-16-21-13(20)17-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,17,20)

InChI Key

IMHCMTRHCJJHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=NOC(=O)NC2=CC=C(C=C2)Cl)Cl)C

Origin of Product

United States

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